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Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of FDW028 with alternative therapeutic strategies when combined

with immunotherapy. While direct preclinical or clinical data for FDW028 in combination with

immunotherapy is not yet publicly available, this guide outlines the strong scientific rationale for

such a combination, presents available data for FDW028 as a monotherapy, and compares its

profile with that of alternative agents targeting the B7-H3 immune checkpoint in combination

with immunotherapy.

FDW028: A Novel FUT8 Inhibitor with
Immunomodulatory Potential
FDW028 is a potent and highly selective small molecule inhibitor of Fucosyltransferase 8

(FUT8).[1][2] FUT8 is a critical enzyme in the fucosylation pathway, responsible for adding

fucose to N-glycans on various proteins.[3] In the context of oncology, the inhibition of FUT8 by

FDW028 has demonstrated significant anti-tumor effects, primarily through the degradation of

the immune checkpoint molecule B7-H3 (also known as CD276).[1][4]

Mechanism of Action
FDW028's primary mechanism of action involves the inhibition of FUT8, which leads to the

defucosylation of B7-H3. This alteration marks B7-H3 for lysosomal degradation via the

chaperone-mediated autophagy (CMA) pathway.[4][5] The degradation of B7-H3, a protein
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overexpressed in a wide range of cancers and associated with poor prognosis, is a key driver

of FDW028's anti-tumor activity.[6]

Furthermore, preclinical studies have shown that FDW028 treatment attenuates the expression

of other critical immune checkpoint molecules, including Programmed cell death protein 1 (PD-

1) and its ligands, PD-L1 and PD-L2.[1] This multifaceted immunomodulatory activity provides

a strong rationale for combining FDW028 with existing immunotherapies, such as anti-PD-1 or

anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects. Inhibition of FUT8 has been

shown to reduce cell-surface expression of PD-1 and enhance T cell activation, leading to more

effective tumor eradication.[3][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.thno.org/v15p2338.htm
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10400579/
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37077473/
https://pubmed.ncbi.nlm.nih.gov/28768188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14983525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FDW028

FUT8 Enzyme

B7-H3 Protein

Immune Response

FDW028

FUT8

Inhibits

B7-H3
(Defucosylated)

Promotes
Defucosylation

B7-H3
(Core Fucosylated)

Core Fucosylates

T-cell Inhibition

Inhibits T-cell function

Lysosomal Degradation
(CMA Pathway)

Undergoes

Tumor Immune Evasion

Reduces Leads to

Click to download full resolution via product page

FDW028 Mechanism of Action

Preclinical Data for FDW028 Monotherapy
Preclinical studies have demonstrated the efficacy of FDW028 as a single agent in colorectal

cancer (CRC) models.
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Cell Line IC50 (μM) Reference

SW480 5.95 [1]

HCT-8 23.78 [1]

In vivo, FDW028 has shown significant anti-tumor activity in xenograft and metastasis models.

[8][9]

Animal Model Treatment Outcome Reference

SW480 Xenograft
10 or 20 mg/kg, i.v.

every other day

Significant anti-tumor

activity
[8]

Mc38 Pulmonary

Metastasis

20 mg/kg, i.v. every

other day

Significantly

prolonged survival
[8]

Comparison with Alternative B7-H3 Targeting
Strategies in Combination with Immunotherapy
Several alternative approaches targeting B7-H3 are currently under investigation, with some

being evaluated in combination with checkpoint inhibitors.
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Therapeutic
Agent

Modality
Mechanism of
Action

Combination
Immunotherap
y

Key Findings
in
Combination
Therapy

FDW028
Small Molecule

FUT8 Inhibitor

Promotes

lysosomal

degradation of

B7-H3;

downregulates

PD-1, PD-L1/L2.

[1][4]

Not yet reported
Strong rationale

for synergy.

Enoblituzumab

(MGA271)

Monoclonal

Antibody

Targets B7-H3

and enhances

ADCC.[10][11]

Pembrolizumab

(anti-PD-1)

ORR of 33.3% in

CPI-naïve

HNSCC and

35.7% in CPI-

naïve NSCLC.

[12]

DS-7300a
Antibody-Drug

Conjugate

B7-H3-targeted

delivery of a

topoisomerase I

inhibitor payload.

[13][14]

Not yet reported

Potent preclinical

monotherapy

activity;

contribution to

anti-tumor

immunity not

examined.[13]

[15]

B7-H3/PD-L1

Bispecific

Antibody

Bispecific

Antibody

Simultaneously

blocks B7-H3

and PD-L1.[16]

[17]

N/A (dual

targeting)

Superior

preclinical anti-

tumor activity

compared to

combination of

single mAbs.[16]
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Proposed Experimental Protocol for FDW028 in
Combination with Anti-PD-1 Immunotherapy
The following outlines a potential preclinical study design to evaluate the synergistic effects of

FDW028 and an anti-PD-1 antibody.
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Study Setup

Treatment Groups (n=10/group)

Monitoring and Endpoints

Post-Study Analysis
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(e.g., MC38 in C57BL/6 mice)
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of tumor cells

Allow tumors to reach
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Measure tumor volume
(e.g., 2-3 times/week)

Kaplan-Meier survival analysis

Monitor body weight
(indicator of toxicity)

Harvest tumors at endpoint

Immunohistochemistry
(CD8+, FoxP3+, etc.)

Flow cytometry of tumor-
infiltrating lymphocytes (TILs)

Analysis of serum and
tumor cytokines
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Proposed Preclinical Experimental Workflow
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1. Animal Model:

Syngeneic mouse models, such as MC38 colorectal cancer cells in C57BL/6 mice, are

appropriate to ensure a competent immune system for evaluating immunotherapy.

2. Study Groups:

Group 1: Vehicle control (for both FDW028 and anti-PD-1 antibody).

Group 2: FDW028 monotherapy (e.g., 20 mg/kg, administered intravenously every other

day).[8]

Group 3: Anti-PD-1 antibody monotherapy (e.g., 10 mg/kg, administered intraperitoneally

twice a week).

Group 4: FDW028 in combination with anti-PD-1 antibody.

3. Treatment and Monitoring:

Treatment should be initiated when tumors reach a predetermined size (e.g., 100 mm³).

Tumor volume and body weight should be measured regularly (e.g., 2-3 times per week).

Animals should be monitored for signs of toxicity.

The study can be terminated when tumors reach a humane endpoint, or after a set duration,

with survival as a primary endpoint.

4. Endpoint Analysis:

Tumor Growth Inhibition (TGI): Compare tumor growth rates between the different treatment

groups.

Survival Analysis: Perform Kaplan-Meier survival analysis.

Immunohistochemistry (IHC): Analyze tumor tissues for the infiltration of immune cells, such

as CD8+ T cells, regulatory T cells (FoxP3+), and macrophages.
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Flow Cytometry: Characterize the immune cell populations within the tumor

microenvironment and spleen in more detail, including activation and exhaustion markers on

T cells.

Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the serum

and tumor microenvironment.

Logical Comparison of Therapeutic Approaches

Key Attributes
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Comparison of Therapeutic Modalities

Conclusion
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FDW028 presents a promising therapeutic strategy with a unique mechanism of action that not

only directly targets the B7-H3 immune checkpoint but also modulates other key checkpoint

molecules. While direct evidence for its efficacy in combination with immunotherapy is pending,

the strong preclinical rationale suggests that such a combination could be a powerful approach

to enhance anti-tumor immunity. In comparison to antibody-based B7-H3 targeting agents,

FDW028 offers the potential advantages of a small molecule, including oral bioavailability.

Further preclinical studies are warranted to explore the full potential of FDW028 in combination

with existing immunotherapies. This guide provides a framework for researchers to design and

interpret such studies, ultimately aiming to translate these promising preclinical findings into

effective clinical strategies for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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